molecular formula C10H15N B146918 N-Ethyl-2,3-dimethylaniline CAS No. 41115-23-5

N-Ethyl-2,3-dimethylaniline

Cat. No. B146918
CAS RN: 41115-23-5
M. Wt: 149.23 g/mol
InChI Key: IILPUHXLVPEPAV-UHFFFAOYSA-N
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Description

“N,N-Dimethylaniline” (DMA) is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow . It is an important precursor to dyes such as crystal violet .


Synthesis Analysis

DMA was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . DMA is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .


Physical And Chemical Properties Analysis

“N,N-Dimethylaniline” has a density of 0.956 g/mL . It has a melting point of 2 °C and a boiling point of 194 °C . It is soluble in water at 2% (20°C) .

Scientific Research Applications

Enzyme-Catalyzed Reactions

N-Ethyl-2,3-dimethylaniline has been studied in the context of enzymatic reactions, particularly involving chloroperoxidase. Kedderis and Hollenberg (1983) explored the kinetics of chloroperoxidase-catalyzed N-demethylation reactions using N,N-dimethylaniline supported by ethyl hydroperoxide. They proposed a Ping Pong Bi Bi mechanism as the minimal kinetic model for these reactions (Kedderis & Hollenberg, 1983).

Organic Chemistry and Catalysis

In the field of organic chemistry, N-Ethyl-2,3-dimethylaniline is involved in various reactions. For instance, Kedderis, Koop, and Hollenberg (1980) investigated the peroxidase-supported N-demethylations by chloroperoxidase, revealing insights into the mechanisms of these reactions and their potential applications in organic synthesis (Kedderis, Koop, & Hollenberg, 1980).

Polymerization and Material Science

In material science, N-Ethyl-2,3-dimethylaniline has been used in studies related to polymerization. Enders et al. (2001) demonstrated the use of N,N-dimethylaniline in the formation of stable chromium(III) complexes, which were then used as catalysts for olefin polymerization (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Spectroelectrochemistry

A. Malinauskas and R. Holze (1999) conducted a study using UV-vis spectroelectrochemistry to understand the electrooxidation of N-alkylsubstituted anilines, including N,N-dimethylaniline, in acidic solutions. This research contributes to the understanding of electrochemical processes involving N-Ethyl-2,3-dimethylaniline derivatives (Malinauskas & Holze, 1999).

Reaction Kinetics

Studies like those by Baciocchi, Calcagni, and Lanzalunga (2008) have explored the reaction kinetics of N,N-dimethylanilines with various radicals. These investigations provide valuable insights into the reactivity patterns and potential chemical pathways involving N-Ethyl-2,3-dimethylaniline (Baciocchi, Calcagni, & Lanzalunga, 2008).

Safety And Hazards

“N,N-Dimethylaniline” is toxic; inhalation, ingestion or skin contact with material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive and/or toxic gases .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

N-ethyl-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILPUHXLVPEPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961442
Record name N-Ethyl-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2,3-dimethylaniline

CAS RN

41115-23-5
Record name N-Ethyl-2,3-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41115-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,3-xylidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2,3-xylidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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